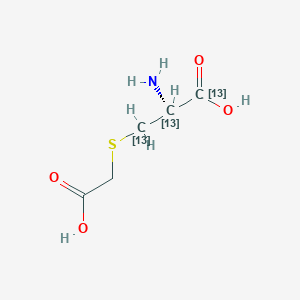
Carbocisteine-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbocisteine-13C3, also known as S-Carboxymethyl-L-cysteine-13C3, is a stable isotope-labeled compound. It is a derivative of carbocisteine, a mucolytic agent used to reduce the viscosity of mucus in the respiratory tract. The compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbocisteine-13C3 involves the incorporation of carbon-13 isotopes into the molecular structure of carbocisteine. This can be achieved through the alkylation of cysteine with chloroacetic acid, where the carbon atoms in the chloroacetic acid are replaced with carbon-13 isotopes . The reaction typically occurs under mild conditions, with the use of a suitable base to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity carbon-13 labeled reagents and advanced purification techniques to ensure the final product meets the required standards for research and analytical applications .
化学反应分析
Types of Reactions
Carbocisteine-13C3 undergoes various chemical reactions, including:
Oxidation: The thiol group in this compound can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The carboxymethyl group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and alcohols can react with the carboxymethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of substituted carbocisteine derivatives.
科学研究应用
Carbocisteine-13C3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
作用机制
Carbocisteine-13C3 exerts its effects by reducing the viscosity of mucus in the respiratory tract. It achieves this by breaking down the glycoprotein structure of mucus, making it easier to expel. The compound targets mucus glycoproteins and disrupts their disulfide bonds, leading to a decrease in mucus viscosity . This mechanism is particularly beneficial in conditions like chronic obstructive pulmonary disease (COPD) and bronchiectasis .
相似化合物的比较
Similar Compounds
N-Acetylcysteine: Another mucolytic agent that reduces mucus viscosity by breaking disulfide bonds in mucus glycoproteins.
Erdosteine: A mucolytic with antioxidant properties, used to treat respiratory conditions.
Ambroxol: A mucolytic and expectorant that enhances mucus clearance from the respiratory tract.
Uniqueness of Carbocisteine-13C3
This compound is unique due to its stable isotope labeling, which makes it an invaluable tool in research applications. The carbon-13 isotopes allow for precise tracking and analysis of metabolic pathways, providing insights that are not possible with non-labeled compounds .
属性
分子式 |
C5H9NO4S |
|---|---|
分子量 |
182.17 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(carboxymethylsulfanyl)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1,3+1,5+1 |
InChI 键 |
GBFLZEXEOZUWRN-ZHPJTALBSA-N |
手性 SMILES |
C(C(=O)O)S[13CH2][13C@@H]([13C](=O)O)N |
规范 SMILES |
C(C(C(=O)O)N)SCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol](/img/structure/B15222572.png)
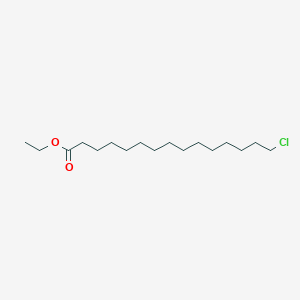
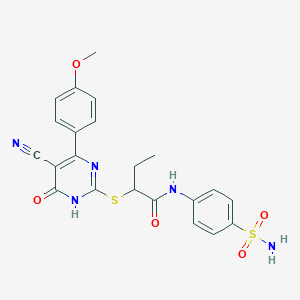

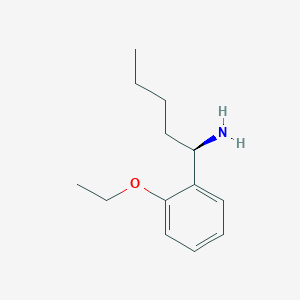
![tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15222595.png)
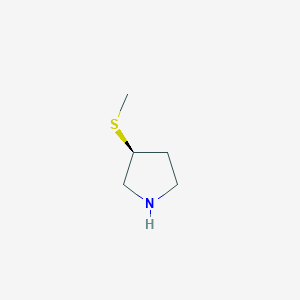
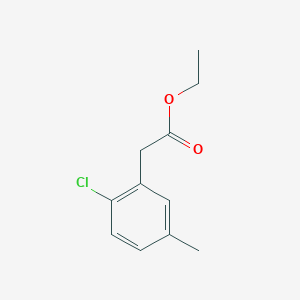
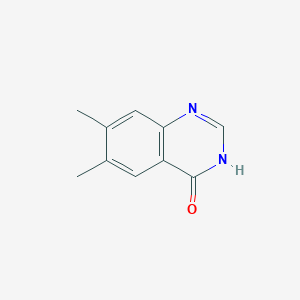
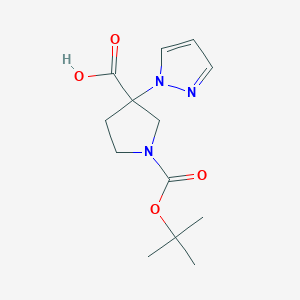
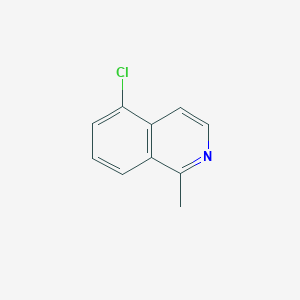
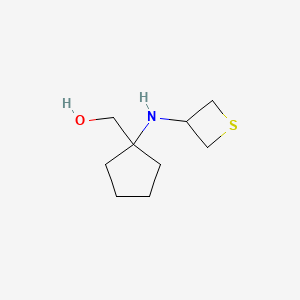
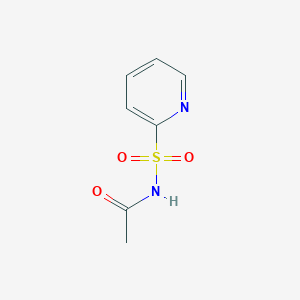
![Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-3-methyl-, disodium salt](/img/structure/B15222643.png)
